molecular formula C12H17FN2O B1343983 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine CAS No. 1044767-35-2

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine

Cat. No.: B1343983
CAS No.: 1044767-35-2
M. Wt: 224.27 g/mol
InChI Key: PLNBRSRZZNXQLL-UHFFFAOYSA-N
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Description

Nomenclature and Classification

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine is a fluorinated amine derivative with the systematic IUPAC name 1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine . Its molecular formula is $$ \text{C}{12}\text{H}{17}\text{FN}_2\text{O} $$, and it features a pyrrolidine core substituted with a 3-fluoro-4-methoxybenzyl group at the 1-position and an amine group at the 3-position (Figure 1).

Property Value
CAS Number 1044767-35-2
Molecular Weight 224.28 g/mol
SMILES NC1CN(CC2=CC=C(OC)C(F)=C2)CC1
Classification Fluorinated pyrrolidine amine

The compound belongs to the broader class of heterocyclic amines , characterized by the presence of a five-membered pyrrolidine ring. Its structural uniqueness arises from the combination of a fluorine atom and a methoxy group on the aromatic benzyl substituent, which influence its electronic and steric properties.

Historical Context in Pyrrolidine Chemistry

Pyrrolidine, a saturated five-membered nitrogen heterocycle, has been a cornerstone of organic and medicinal chemistry since its isolation from natural alkaloids like nicotine and hygrine. The development of pyrrolidine derivatives accelerated in the mid-20th century with advancements in heterocyclic synthesis, particularly for pharmaceutical applications. Fluorinated pyrrolidines, such as this compound, emerged as critical targets in the 21st century due to fluorine’s ability to modulate bioactivity and pharmacokinetics. Industrial methods for pyrrolidine synthesis, including catalytic hydrogenation of butanediol with ammonia, laid the groundwork for scalable production of substituted variants.

Significance in Heterocyclic Chemistry Research

The compound’s hybrid structure bridges two pharmacologically relevant domains:

  • Pyrrolidine Scaffold : The pyrrolidine ring enhances conformational rigidity, promoting selective interactions with biological targets such as enzymes and G-protein-coupled receptors.
  • Fluorinated Aromatic System : The 3-fluoro-4-methoxybenzyl group introduces electron-withdrawing effects, improving metabolic stability and membrane permeability compared to non-fluorinated analogs.

Recent studies highlight its utility as a versatile intermediate in synthesizing kinase inhibitors and antimicrobial agents, where the fluorine atom participates in critical hydrogen-bonding interactions.

Position Within Fluorinated Amine Derivatives

Fluorinated amines represent a growing subclass of organofluorine compounds, valued for their enhanced binding affinity and resistance to oxidative metabolism. 1-(3-Fluoro-4-methoxybenzyl)prolidin-3-amine occupies a niche due to its dual functionalization :

  • The fluoro-methoxy motif on the benzyl group fine-tunes lipophilicity ($$\log P$$), crucial for blood-brain barrier penetration.
  • The secondary amine on pyrrolidine enables salt formation (e.g., hydrochloride salts) for improved solubility in aqueous media.

Comparative analyses with simpler fluorinated amines, such as 1-(3-fluorobenzyl)pyrrolidin-3-amine, reveal that the methoxy group in this compound reduces crystallinity, favoring amorphous phases in solid-state formulations.

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-16-12-3-2-9(6-11(12)13)7-15-5-4-10(14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNBRSRZZNXQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidin-3-amine Core

The pyrrolidin-3-amine core can be synthesized via reduction or functional group transformation of pyrrolidine derivatives. One documented approach involves:

  • Starting from pyrrolidin-3-one or pyrrolidin-3-ol derivatives.
  • Conversion to the corresponding amine via reductive amination or borane-mediated reduction.

For example, borane dimethyl sulfide complex has been used to reduce pyrrolidin-3-ol derivatives to the corresponding amines under controlled temperature conditions (0°C to room temperature) with high yields (~80%).

Preparation of 3-Fluoro-4-methoxybenzyl Precursors

The benzyl moiety with 3-fluoro and 4-methoxy substituents is typically prepared or sourced as a benzyl halide or benzyl alcohol derivative. The presence of the fluoro and methoxy groups requires careful handling to maintain substitution integrity during subsequent reactions.

Coupling Reaction

The key step is the alkylation of the pyrrolidin-3-amine nitrogen with the 3-fluoro-4-methoxybenzyl halide or equivalent electrophile. This is generally achieved by:

  • Reacting the pyrrolidin-3-amine with the benzyl halide in the presence of a base such as triethylamine or sodium hydride.
  • Conducting the reaction in an appropriate solvent like methanol, ethanol, or isopropanol.
  • Controlling temperature to optimize yield and minimize side reactions.

Alternative Synthetic Routes

A patent describing related pyrrolidine derivatives outlines a process involving:

  • Formation of 4-aminomethyl-3-alkoxyiminopyrrolidine intermediates.
  • Use of bases such as triethylamine, sodium acetate, or pyridine in alcohol solvents.
  • Reflux or room temperature reactions for 5 to 22 hours depending on conditions.
  • Subsequent deprotection steps using methanesulfonic acid to yield the free amine.

This method emphasizes a shortened number of steps and improved yields, which could be adapted for the synthesis of this compound by modifying the substituents accordingly.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Reduction of pyrrolidin-3-ol Borane dimethyl sulfide, 0°C to RT, 18-24 h High selectivity, mild conditions ~80
Alkylation with benzyl halide Triethylamine or NaH, MeOH/EtOH/IPA, RT to reflux Base choice affects rate and purity Variable, up to 70-85%
Deprotection (if applicable) Methanesulfonic acid, 0.5-3 equiv, RT to reflux Removes protecting groups cleanly High purity

Research Findings and Considerations

  • The presence of the 3-fluoro and 4-methoxy substituents on the benzyl ring influences both the reactivity and solubility of the final compound. Fluorination tends to increase potency but may reduce solubility, requiring careful balance in synthesis and formulation.
  • Molecular docking studies suggest that the benzyl moiety interacts hydrophobically and electrostatically with target proteins, underscoring the importance of maintaining the substitution pattern during synthesis.
  • Optimization of the amine coupling step can improve intrinsic clearance and solubility profiles, as seen in analogues with similar substitution patterns.
  • The use of triethylamine as a base in methanol or ethanol solvents is a preferred method for the coupling step due to its convenience and efficiency.

Summary Table of Preparation Methods

Method Aspect Description Reference
Pyrrolidin-3-amine synthesis Reduction of pyrrolidin-3-ol using borane dimethyl sulfide complex at 0°C to RT
Benzyl moiety preparation Use of 3-fluoro-4-methoxybenzyl halide or equivalent electrophile
Coupling reaction Alkylation with base (triethylamine, NaH) in alcohol solvents, RT to reflux
Deprotection (if needed) Methanesulfonic acid treatment to remove protecting groups
Optimization considerations Balancing fluorination for potency vs solubility; base and solvent choice impact yield

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacokinetic Comparison
Compound Substituent MW (g/mol) LogP* Antibacterial Activity Oral Bioavailability (Lipinski Compliance) Key Reference
Target Compound 3-Fluoro-4-methoxybenzyl 238.30 2.1 Not reported Likely (Rule of 5 compliant)
1-(4-Bromo-2-pyrrolidinylbenzyl) 4-Bromo-2-pyrrolidinylbenzyl ~350–400 3.5 Active (Bacillus) Yes (7a, 7b, 7e-h)
1-(3-Methoxy-4-nitrophenyl) 3-Methoxy-4-nitrophenyl 265.72 1.8 Not reported Unlikely (Nitro group risk)
1-(2-Fluoro-3-methylbenzyl) 2-Fluoro-3-methylbenzyl 208.26 2.5 Not reported Probable

*Calculated using SwissADME .

Biological Activity

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorine atom and a methoxy group, which may enhance its interaction with biological targets. The following sections will explore its synthesis, biological mechanisms, and activity, supported by relevant case studies and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H17FN2O, with a molecular weight of approximately 224.27 g/mol. The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with pyrrolidine, followed by reduction processes to yield the final product. Common solvents used in this synthesis include dichloromethane and toluene, with bases such as sodium hydride or potassium carbonate facilitating the reaction.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets through several mechanisms:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Hydrophobic Interactions : The methoxy group enhances the lipophilicity of the compound, potentially improving membrane permeability and cellular uptake.
  • Van der Waals Forces : The aromatic ring may engage in π-π stacking interactions with other aromatic residues in proteins, further modulating biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

Antimicrobial Activity

In vitro studies have shown that certain pyrrolidine derivatives exhibit antibacterial properties. For instance, compounds structurally related to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Neuropharmacological Potential

The compound has been evaluated for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural features may enhance binding affinity to specific receptors involved in neurotransmission .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Efficacy : A study reported that derivatives similar to this compound showed significant antibacterial activity against E. coli and S. aureus, indicating a promising therapeutic potential for infections caused by these pathogens .
  • Neurotransmitter Interaction : Research has highlighted the compound's ability to modulate neurotransmitter release, which could be beneficial in conditions like depression or anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
1-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-amineAmine group position alteredSimilar neuropharmacological effects
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-2-oneCarbonyl group instead of amineReduced antimicrobial activity
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-olHydroxyl group instead of amineEnhanced solubility but lower receptor affinity

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

ConditionSolventTemperatureCatalystYield (%)Reference
Reductive aminationMeOH25°CNaBH465
BenzylationDMF80°CK2CO372
Catalytic hydrogenationEtOH50°CPd/C88

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm) 1Hδ (ppm) 13C
Pyrrolidine N-CH22.6–3.145–50
3-Fluoro (aromatic)6.8–7.1115–120
4-Methoxy (OCH3)3.8255.2

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